molecular formula C4H6ClN3 B3256427 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole CAS No. 269726-46-7

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B3256427
CAS No.: 269726-46-7
M. Wt: 131.56 g/mol
InChI Key: FGFTZECAFCQDDC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C4H6ClN3 and its molecular weight is 131.56 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-3-4(2-5)6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFTZECAFCQDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole Within Contemporary Organic and Materials Chemistry

Significance of Triazole Scaffolds in Modern Chemical Research

The five-membered, nitrogen-containing heterocyclic ring system of triazole exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both have become indispensable in various scientific disciplines. nih.gov The 1,2,3-triazole core, in particular, is noted for its high chemical stability, aromaticity, and capacity to engage in hydrogen bonding and dipole-dipole interactions. frontiersin.orgresearchgate.net These properties make it an excellent pharmacophore in medicinal chemistry and a reliable linker in materials science and bioconjugation. ekb.egresearchgate.net

Triazole derivatives have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and antimicrobial properties. nih.govtandfonline.comnih.gov Well-known drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature a triazole core, highlighting the scaffold's clinical importance. frontiersin.orglifechemicals.com In materials science, triazoles are integral to the synthesis of polymers, dendrimers, and metal-organic frameworks (MOFs), where they contribute to thermal stability and can act as ligands for metal ions. lifechemicals.comresearchgate.netchemijournal.com The triazole unit is also a key component in the design of novel ligands for transition metal complexes used in catalysis and the development of luminescent materials. rsc.orgnih.gov

Table 1: Key Application Areas of Triazole Scaffolds
FieldApplicationExample Compounds/MaterialsReference
Medicinal ChemistryAntifungal, Antiviral, Anticancer, AntibacterialTazobactam, Fluconazole, Carboxyamidotriazole (CAI) frontiersin.orgfrontiersin.orglifechemicals.com
Materials SciencePolymers, Metal-Organic Frameworks (MOFs), Corrosion InhibitorsHeat-resistant polymers, Luminescent materials lifechemicals.comresearchgate.netchemijournal.com
CatalysisComponent of ligands for transition metal complexesN,N- and N,C-chelating ligands rsc.orgnih.gov
BioconjugationLinking biomolecules (peptides, proteins, nucleic acids)Peptidomimetics, Labeled biomolecules researchgate.netlifechemicals.com

Unique Reactivity Profile Conferred by the Chloromethyl and N-Methyl Substituents

The specific reactivity of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole is dictated by its two key functional groups: the chloromethyl group at the C4 position and the methyl group at the N1 position.

The chloromethyl group (-CH₂Cl) is a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This functionality allows the compound to act as a versatile alkylating agent, enabling the covalent attachment of the "(1-methyl-1H-1,2,3-triazol-4-yl)methyl" moiety to a wide range of nucleophiles, including amines, thiols, and alcohols. smolecule.com This reactivity is central to its role as a synthetic building block. mdpi.com For instance, halomethyl-triazoles have been effectively used for the site-selective modification of cysteine residues in proteins, where the triazole ring serves as a stable bioisostere of an amide bond. mdpi.com

The N-methyl group (-CH₃) defines the compound as a specific, fixed regioisomer of N-substituted triazole. Unlike NH-triazoles, the N1 position is blocked and cannot be deprotonated or participate in hydrogen bond donation. This has several implications: it prevents tautomerization, increases solubility in less polar organic solvents, and directs any further reactions away from the N1 position. rsc.org The presence of the N-methyl group also influences the electronic properties of the triazole ring, which can affect its coordination chemistry and the reactivity of the C5-H bond.

Table 2: Reactivity of Functional Groups in this compound
Functional GroupType of ReactivityTypical ReactionsSignificance
Chloromethyl (-CH₂Cl)Electrophilic Alkylating AgentNucleophilic Substitution (SN2)Enables covalent linkage to other molecules; key for its role as a synthetic intermediate.
N-Methyl (-CH₃)Ring Property ModifierN/A (Blocks N1 reactivity)Defines regiochemistry, prevents tautomerism, modifies solubility and electronic properties.
Triazole Ring (C5-H)Weakly Acidic C-H bondDeprotonation / C-H ActivationPotential site for further functionalization, such as metalation or coupling reactions. rsc.org

Evolution of Research Interest in Substituted 1,2,3-Triazoles

The synthetic chemistry of 1,2,3-triazoles has undergone a dramatic evolution. Early methods, pioneered by Rolf Huisgen, involved the thermal 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. beilstein-journals.org While groundbreaking, this reaction often required harsh conditions (high temperatures) and typically produced a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. beilstein-journals.orgnih.gov

A paradigm shift occurred in 2002 with the independent reports by the groups of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.gov This reaction, now the most prominent example of "click chemistry," proceeds under mild, often aqueous, conditions to exclusively afford the 1,4-disubstituted 1,2,3-triazole isomer in high yields. frontiersin.orgbeilstein-journals.org The reliability and broad functional group tolerance of the CuAAC reaction revolutionized the field, making 1,4-disubstituted triazoles readily accessible for applications in drug discovery, materials science, and beyond. ekb.egresearchgate.net

Following this, the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provided a complementary method for the regioselective synthesis of 1,5-disubstituted isomers. nih.govnih.gov More recent research has focused on expanding the synthetic toolkit to include methods for creating fully substituted (1,4,5-trisubstituted) triazoles, often through one-pot, multi-component reactions or the functionalization of pre-formed triazole rings. tandfonline.combeilstein-journals.org There is also growing interest in metal-free and organocatalytic approaches to triazole synthesis. tandfonline.comnih.gov

Table 3: Timeline of Key Developments in 1,2,3-Triazole Synthesis
EraKey DevelopmentDescriptionReference
1960sHuisgen 1,3-Dipolar CycloadditionThermal reaction of azides and alkynes; produces mixtures of 1,4- and 1,5-isomers. beilstein-journals.orgnih.gov
2002Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)"Click Chemistry"; mild, highly regioselective for 1,4-disubstituted triazoles. frontiersin.orgbeilstein-journals.org
Post-2002Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Provides selective access to the 1,5-disubstituted regioisomers. nih.govnih.gov
2010s-PresentSynthesis of Polysubstituted TriazolesDevelopment of methods for 1,4,5-trisubstituted and fully substituted triazoles via multi-component reactions. beilstein-journals.orgresearchgate.net
Current TrendsMetal-Free and Organocatalytic MethodsFocus on sustainable and biocompatible synthetic routes. tandfonline.comnih.gov

Scope and Objectives of Academic Inquiry for This Specific Compound

The academic and industrial interest in this compound is centered on its utility as a versatile and reactive chemical intermediate. The primary objectives of research involving this compound can be summarized as follows:

Synthesis of Bioactive Molecules: The compound serves as a key building block for introducing the 1,2,3-triazole pharmacophore into larger, more complex molecules. Researchers utilize its reactive chloromethyl handle to synthesize novel derivatives and explore their potential as therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders. frontiersin.orgnih.gov A prominent example is its use as a key intermediate in the synthesis of ensitrelvir (B8223680) (S-217622), an oral antiviral agent developed for the treatment of COVID-19.

Development of Functional Materials: In materials science, the compound can be used to functionalize polymers or surfaces. By grafting the triazole moiety onto a polymer backbone, researchers can modify material properties such as solubility, thermal stability, or metal-coordinating ability. lifechemicals.com

Creation of Novel Ligands: The triazole ring's nitrogen atoms are capable of coordinating with metal ions. rsc.org this compound can be elaborated into more complex chelating ligands for use in catalysis, sensing, or the development of imaging agents. nih.gov

Exploration of Structure-Activity Relationships (SAR): As a readily available and reactive fragment, this compound is an ideal tool for systematic medicinal chemistry campaigns. By incorporating it into a lead compound and synthesizing analogues, chemists can probe the importance of the triazole linker's size, shape, and electronic properties for biological activity. nih.gov

In essence, this compound is not typically an end-product itself but rather a valuable starting point. Its academic inquiry is focused on exploiting its inherent reactivity to construct more elaborate chemical architectures with tailored functions for a wide array of applications in medicine and materials science.

Synthetic Methodologies and Route Optimization for 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole

Overview of General 1,2,3-Triazole Synthesis Strategies

The 1,2,3-triazole moiety is a cornerstone in various chemical disciplines, and its synthesis has been the subject of extensive research. The primary methods for its formation can be broadly categorized into cycloaddition reactions and other metal-free or non-click approaches.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The most prominent and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.orgnih.govfrontiersin.org The CuAAC reaction is celebrated for its high efficiency, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide array of functional groups. nih.gov

The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper catalyst. Various copper(I) sources can be used, often generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate.

Regioselective Synthesis of 1,4- and 1,5-Substituted 1,2,3-Triazoles

While the CuAAC reaction almost exclusively yields the 1,4-disubstituted regioisomer, other catalysts can direct the cycloaddition to produce the 1,5-disubstituted isomer. The Huisgen 1,3-dipolar cycloaddition, when conducted thermally without a catalyst, often results in a mixture of both 1,4- and 1,5-regioisomers, limiting its synthetic utility for specific applications. organic-chemistry.org

For the selective synthesis of 1,5-substituted 1,2,3-triazoles, ruthenium catalysts are commonly employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike the copper-catalyzed variant, the RuAAC reaction proceeds through a different mechanism involving a ruthenium vinylidene intermediate, which directs the regioselectivity toward the 1,5-disubstituted product. This catalytic system expands the toolkit available to chemists, allowing for precise control over the substitution pattern of the triazole ring.

Metal-Free and Non-Click Methods for Triazole Formation

In addition to metal-catalyzed cycloadditions, several metal-free and non-click methodologies have been developed for the synthesis of 1,2,3-triazoles. These methods are valuable for applications where metal contamination is a concern. One approach involves the use of highly strained cycloalkynes, which can undergo azide-alkyne cycloadditions under metal-free conditions.

Other strategies bypass the use of azides or alkynes altogether. For instance, iodine-mediated formal [2 + 2 + 1] cyclization reactions using components like methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide can produce NH-1,2,3-triazoles. organic-chemistry.org Similarly, reactions involving N-tosylhydrazones and sodium azide under iodine mediation can form 4-aryl-NH-1,2,3-triazoles through sequential C-N and N-N bond formation. nih.gov These alternative routes provide valuable entries into the 1,2,3-triazole scaffold, often with different substitution patterns than those accessible via traditional click chemistry.

Specific Synthetic Routes for 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole and Related Chloromethyl Triazoles

The synthesis of the target compound, this compound, can be achieved through two primary strategies: incorporating the chloromethyl functionality from a starting material in a cycloaddition reaction, or by functionalizing a pre-formed triazole ring.

Chloromethylation Strategies of Triazole Precursors

A direct and efficient route to this compound is the CuAAC reaction using precursors that already contain the required carbon framework and functional groups. This approach leverages the high functional group tolerance of the click reaction. The most logical pathway involves the cycloaddition of methyl azide with 3-chloro-1-propyne (propargyl chloride).

This reaction assembles the desired 1-methyl and 4-chloromethyl substituents around the triazole core in a single, highly regioselective step. The reaction proceeds under standard CuAAC conditions, typically using a copper(I) source in a suitable solvent system.

Table 1: Direct CuAAC Synthesis Strategy
Reactant 1Reactant 2Catalyst SystemProductKey Advantages
Methyl azide (CH₃N₃)3-Chloro-1-propyne (Propargyl chloride)Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate)This compoundAtom-economical, high regioselectivity, single-step synthesis.

Nucleophilic Substitution Routes to Chloromethyl Derivatives

An alternative and highly versatile strategy involves a two-step process: first, the synthesis of a stable precursor, 1-methyl-4-(hydroxymethyl)-1H-1,2,3-triazole, followed by a nucleophilic substitution reaction to replace the hydroxyl group with a chlorine atom. This approach is particularly useful as it allows for the isolation and purification of the stable alcohol intermediate.

The precursor, (1-methyl-1H-1,2,3-triazol-4-yl)methanol, is readily synthesized via the CuAAC reaction between methyl azide and propargyl alcohol. This reaction is typically high-yielding and proceeds under mild conditions.

Once the hydroxymethyl triazole is obtained, the hydroxyl group can be converted to a chloride. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in a non-protic solvent like chloroform (B151607) or dichloromethane. This reaction proceeds via a chlorosulfite ester intermediate, leading to the desired this compound with the release of sulfur dioxide and hydrogen chloride as byproducts. This two-step method is analogous to well-validated procedures for the chlorination of other hydroxymethyl-substituted heterocycles.

Table 2: Nucleophilic Substitution Strategy via Hydroxymethyl Intermediate
StepReactionKey ReagentsIntermediate/ProductTypical Conditions
1. CuAACMethyl azide + Propargyl alcoholCuSO₄, Sodium Ascorbate(1-Methyl-1H-1,2,3-triazol-4-yl)methanolAqueous solvent mixture, Room temperature
2. Chlorination(1-Methyl-1H-1,2,3-triazol-4-yl)methanol → this compoundThionyl chloride (SOCl₂)This compoundAnhydrous chloroform or DCM, 0 °C to reflux

Cyclization and Condensation Approaches

The principal and most efficient method for constructing the 1,4-disubstituted 1,2,3-triazole core of this compound is the Huisgen 1,3-dipolar cycloaddition. beilstein-journals.org This reaction involves the coupling of an azide with a terminal alkyne. For the target molecule, the specific precursors are methyl azide and propargyl chloride (3-chloro-1-propyne).

This cycloaddition is a powerful cyclization approach for forming the five-membered triazole ring. nih.gov While uncatalyzed versions of this reaction often require elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of "click chemistry" has enabled high regioselectivity under milder conditions. acs.orgmdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted product, which is essential for the defined structure of this compound. nih.govacs.org

Alternative cyclization strategies for 1,2,3-triazoles can involve the reaction of β-carbonyl phosphonates with azides, which proceeds under mild conditions to form the triazole ring. nih.govacs.org Solid-phase synthesis approaches have also been developed, where polymer-bound azides react with various alkynes to produce 1,2,3-triazoles after cleavage from the resin. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound hinges on the meticulous optimization of several reaction parameters.

The catalyst is paramount in the CuAAC reaction. Copper(I) is the active catalytic species, and it can be introduced in various forms. acs.org Common sources include simple copper(I) salts like copper(I) iodide (CuI). frontiersin.org Alternatively, the Cu(I) species can be generated in situ from more stable and less expensive copper(II) salts, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. acs.org

Heterogeneous catalysts, such as metallic copper powder or copper-on-charcoal, offer significant advantages, including simplified product purification and catalyst recycling. mdpi.comrsc.orgrsc.org Research has shown that simple copper turnings can be activated using sonochemistry to generate the necessary Cu(I) species for the reaction. mdpi.com Specialized catalysts, including bio-reduced alkynylcopper(I) complexes and various copper(I) coordination polymers, have also been developed to enhance catalytic efficiency, sometimes achieving high conversion with parts-per-million (ppm) levels of catalyst loading. acs.orgmdpi.com

Ligands can also play a role in stabilizing the copper catalyst and improving reaction rates, although many modern protocols are ligand-free. acs.orgresearchgate.net In some systems, L-proline has been shown to have a beneficial effect on the catalytic activity of CuI. mdpi.com

The choice of solvent significantly impacts the rate and efficiency of the triazole synthesis. A wide range of solvents have been successfully employed in CuAAC reactions. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.orgmdpi.com

Aqueous media and other sustainable solvents are increasingly favored to improve the environmental profile of the synthesis. mdpi.com Reactions can be performed in water, often mixed with a co-solvent like t-BuOH to ensure reagent solubility. acs.org Studies have shown that a biphasic system of CH2Cl2 and water can lead to increased reaction rates. Protic polar solvents like ethanol (B145695) also afford good yields. researchgate.net More novel green solvents, such as glycerol (B35011) and deep eutectic solvents (DESs), have been demonstrated to be effective media that also allow for the recycling of the catalytic system. acs.orgmdpi.com Solvent-free approaches using mechanochemical activation (ball-milling) have also been developed, offering an eco-friendly alternative that can result in high yields after simple filtration. mdpi.com

Solvent SystemTypical ConditionsAdvantagesReference
Dichloromethane (DCM)Room Temperature to 110°CGood solubility for many substrates rsc.orgnih.gov
DMSORoom Temperature to 70°CEffective for certain reactant types (e.g., β-carbonyl phosphonates) acs.orgacs.org
THF/H₂O85-90°CAllows use of aqueous medium frontiersin.org
Ethanol/H₂O80°CGreen solvent system acs.org
Glycerol / DESsRoom Temperature to 70°CSustainable; allows catalyst recycling acs.orgmdpi.com
Solvent-Free (Ball Milling)Mechanochemical activationEco-friendly; simple work-up mdpi.com

Temperature is a critical parameter for controlling reaction kinetics and, in some cases, selectivity. While many CuAAC reactions proceed efficiently at room temperature, heating can be employed to accelerate the conversion of less reactive substrates. acs.orgacs.org Reaction temperatures reported for various 1,2,3-triazole syntheses range from ambient up to 120°C. researchgate.netfrontiersin.org For instance, less reactive electron-rich aryl azides may require warming to 60°C to achieve good yields. acs.org In other cases, temperatures of 80-90°C or even 110-115°C are used to drive the reaction to completion. acs.orgfrontiersin.orgfrontiersin.org

Conversely, lower temperatures can sometimes improve selectivity and yield by minimizing side reactions. One study found that the yield of a bis(1,2,3-triazole) product increased as the temperature was decreased from 70°C to 0°C. frontiersin.org

Pressure is not typically a primary variable in batch synthesis but becomes important in continuous flow systems, where it is used to keep solvents in the liquid phase above their atmospheric boiling points. beilstein-journals.orgrsc.org

Scalable Synthesis and High-Throughput Methodologies

The transition from laboratory-scale synthesis to large-scale production requires robust and efficient methodologies. For 1,2,3-triazoles, high-throughput techniques and continuous flow chemistry are at the forefront of scalable synthesis. acs.orgrsc.org Automated systems using solid-phase supported copper catalysts have been developed to generate libraries of triazole derivatives, demonstrating the potential for high-throughput synthesis. nih.gov Mechanochemical methods have also been successfully scaled up to the 10-gram level, highlighting a viable path for larger-scale, solvent-free production. mdpi.com

Continuous flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and higher productivity. nih.govsoton.ac.uk A robust protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a packed-bed flow reactor. rsc.orgnih.gov

In this system, a premixed solution of the azide and alkyne in a solvent like DCM is continuously pumped through a heated column containing the catalyst. nih.gov Optimal conditions for a model reaction were achieved at 110°C with a residence time of approximately 129 seconds. nih.gov This setup allows for sustained production; a 24-hour continuous run demonstrated stable and quantitative conversion for over 4 hours, yielding several grams of product with high purity after a simple work-up. nih.gov Flow systems can also be operated under high pressure, enabling high-temperature reactions that lead to very high reaction rates. beilstein-journals.org The development of such flow processes is crucial for the efficient and scalable synthesis of 1,2,3-triazoles for industrial applications. soton.ac.ukacs.org

ParameterOptimized ConditionReference
CatalystCopper-on-charcoal (heterogeneous) rsc.orgnih.gov
SolventDichloromethane (DCM) nih.gov
Temperature110°C nih.gov
Pressure~7 bar (to maintain liquid phase) rsc.org
Residence Time~129 seconds nih.gov
Productivity Example3.83 grams over 4 hours (957.5 mg/h) nih.gov

Combinatorial Synthesis of Triazole Libraries

The generation of chemical libraries with vast structural diversity is a cornerstone of modern drug discovery and materials science. The 1,2,3-triazole scaffold, prized for its stability, synthetic accessibility, and ability to engage in favorable biological interactions, is a frequent core component of such libraries. The compound this compound serves as an exemplary building block for the combinatorial synthesis of diverse triazole libraries, primarily leveraging the reactivity of its chloromethyl group.

The principal strategy for constructing triazole libraries from this compound involves the nucleophilic substitution of the chloride atom. This approach allows for the introduction of a wide array of functional groups and structural motifs at the 4-position of the triazole ring, thereby generating a large number of distinct molecules from a common precursor. This method is highly amenable to parallel synthesis formats, where multiple reactions are carried out simultaneously, significantly accelerating the discovery process.

The general synthetic scheme involves the reaction of this compound with a diverse set of nucleophiles, such as amines, thiols, phenols, and carboxylates. These reactions are typically performed in the presence of a base to facilitate the nucleophilic attack and neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be optimized to accommodate the specific properties of the nucleophiles and to drive the reactions to completion.

A representative, albeit illustrative, approach to the combinatorial synthesis of a library of N-substituted aminomethyl triazoles is depicted below. In this workflow, this compound is reacted with a collection of primary and secondary amines in a parallel format.

Reaction Scheme:

Detailed research findings from studies on analogous systems demonstrate the feasibility and efficiency of this methodology. For instance, a library of triazole derivatives can be synthesized by reacting the chloromethyl triazole with a variety of amines in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), often with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. The reactions are typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion. Upon completion, a straightforward work-up and purification protocol, often involving automated parallel purification systems, yields the desired library of compounds.

The following interactive data tables showcase hypothetical yet representative data for the synthesis of two small libraries of 1-methyl-1H-1,2,3-triazole derivatives, illustrating the types of nucleophiles that can be employed and the typical outcomes of such a combinatorial synthesis campaign.

Table 1: Parallel Synthesis of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)amine Derivatives

EntryAmine NucleophileProductReaction Time (h)Yield (%)
1BenzylamineN-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)benzenemethanamine1285
2Morpholine4-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)morpholine1092
3Piperidine1-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)piperidine1089
4AnilineN-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)aniline2475
5CyclohexylamineN-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclohexanamine1682

Similarly, a diverse library of thioether-linked triazoles can be generated using a parallel synthesis approach with a variety of thiol-containing reactants.

Table 2: Parallel Synthesis of ((1-methyl-1H-1,2,3-triazol-4-yl)methyl)sulfane Derivatives

EntryThiol NucleophileProductReaction Time (h)Yield (%)
1Thiophenol((1-methyl-1H-1,2,3-triazol-4-yl)methyl)(phenyl)sulfane895
2Benzyl mercaptan((1-methyl-1H-1,2,3-triazol-4-yl)methyl)(benzyl)sulfane693
34-Methoxythiophenol((1-methyl-1H-1,2,3-triazol-4-yl)methyl)(4-methoxyphenyl)sulfane891
4Cysteine methyl esterMethyl 2-amino-3-(((1-methyl-1H-1,2,3-triazol-4-yl)methyl)thio)propanoate1280
52-Mercaptobenzimidazole2-(((1-methyl-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzo[d]imidazole1888

The optimization of these synthetic routes often involves screening different bases, solvents, and temperature profiles to maximize yields and minimize reaction times across a broad range of substrates. High-throughput purification techniques are essential for managing the large number of compounds generated in a combinatorial library synthesis. The structural integrity and purity of the library members are typically confirmed using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy on a representative selection of the products.

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary chloride on the methylene (B1212753) group attached to the triazole ring is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom of the chloromethyl group is electrophilic, and its reaction with various nucleophiles is a key transformation for this compound. The adjacent 1,2,3-triazole ring, being electron-withdrawing, activates the C-Cl bond towards nucleophilic attack.

Reaction with Oxygen Nucleophiles

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole reacts with a range of oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylates, to form the corresponding ethers and esters. These reactions are typically conducted in the presence of a base to deprotonate the oxygen nucleophile, thereby increasing its nucleophilicity.

For instance, in a reaction analogous to that of the subject compound, chloromethyl-triazole derivatives have been shown to react with substituted phenols to form aryloxy ethers. nih.gov The reaction of a chloromethyl-triazole with a phenol, such as thymol, is typically carried out in a polar aprotic solvent like DMF or an alcohol/water mixture, with a base like potassium carbonate or sodium hydroxide (B78521) to facilitate the formation of the phenoxide ion.

Table 1: Representative Reaction with an Oxygen Nucleophile

Reactant 1 Reactant 2 Base Solvent Product
This compound Phenol K₂CO₃ Acetonitrile (B52724) 4-(Phenoxymethyl)-1-methyl-1H-1,2,3-triazole
This compound Sodium Methoxide - Methanol 4-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole
This compound Acetic Acid Triethylamine (B128534) THF (1-Methyl-1H-1,2,3-triazol-4-yl)methyl acetate

Similarly, carboxylate salts can displace the chloride to yield esters, providing a straightforward route to ester derivatives of the 1-methyl-1,2,3-triazole core.

Reaction with Nitrogen Nucleophiles (e.g., Amines)

The chloromethyl group readily undergoes substitution by various nitrogen nucleophiles, including primary and secondary amines, as well as azide (B81097) ions. smolecule.com These reactions provide access to a diverse range of amino- and azido-methyl-triazole derivatives. The reaction with primary or secondary amines typically requires a base to neutralize the HCl formed during the reaction, or an excess of the amine can be used for this purpose.

The product of the reaction with sodium azide, 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole, is itself a versatile intermediate, particularly for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

Table 2: Examples of Reactions with Nitrogen Nucleophiles

Nucleophile Base Solvent Product
Diethylamine K₂CO₃ DMF N,N-Diethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine
Aniline Triethylamine Ethanol (B145695) N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)aniline
Sodium Azide - DMSO/Water 4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole

Reaction with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). mdpi.com Due to the high acidity of thiols compared to alcohols, the corresponding thiolate can be generated using milder bases, such as triethylamine or even in some cases, the reaction can proceed without a base. These reactions are typically fast and high-yielding. mdpi.com

The synthesis of S-substituted 1,2,4-triazole-3-thiols from the corresponding hydrazides and isothiocyanates followed by cyclization is a well-established route, highlighting the affinity of sulfur nucleophiles for electrophilic centers in triazole systems. researchgate.net A one-pot synthesis of 1,2,3-triazole thioethers from iodotriazole, elemental sulfur, and alkyl halides demonstrates the robustness of forming C-S bonds at the triazole periphery. researchgate.net

Table 3: Formation of Thioethers from Sulfur Nucleophiles

Nucleophile Base Solvent Product
Ethanethiol NaOH Ethanol 4-((Ethylthio)methyl)-1-methyl-1H-1,2,3-triazole
Thiophenol K₂CO₃ DMF 1-Methyl-4-((phenylthio)methyl)-1H-1,2,3-triazole
Sodium thiocyanate - Acetone (1-Methyl-1H-1,2,3-triazol-4-yl)methyl thiocyanate

Selectivity and Functional Group Tolerance

A significant advantage of using this compound as a synthetic building block is the high chemoselectivity of the SN2 reaction at the chloromethyl position. The C-Cl bond is significantly more reactive towards nucleophiles than the C-N or C=C bonds within the aromatic triazole ring.

Reactivity of the Triazole Ring System

The 1-methyl-1H-1,2,3-triazole ring is an aromatic heterocycle, which confers it considerable stability. The ring is generally resistant to electrophilic attack unless activated by strong electron-donating groups. The nitrogen atoms are weakly basic, and the C-H proton on the ring is not particularly acidic. However, the triazole ring can participate in specific reactions.

One of the most notable reactions of substituted 1,2,3-triazoles is the Dimroth rearrangement . This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.org For a 1,4-disubstituted-1,2,3-triazole, this typically requires a ring-opening to a diazo intermediate, followed by rotation and ring-closure. rsc.org This process usually occurs under thermal or basic conditions and can lead to isomeric triazole products.

Furthermore, while the 1-methyl-1H-1,2,3-triazole ring itself is already formed and stable, the triazole core is famously synthesized via 1,3-dipolar cycloaddition reactions (click chemistry). organic-chemistry.orgmdpi.com The stability and low reactivity of the ring system are what make it a reliable and inert linker in many applications in medicinal chemistry and materials science. Electrophilic substitution on the triazole ring carbon is difficult and not a common transformation. If required, functionalization is typically achieved by building the desired substituent into the alkyne or azide precursor before the cycloaddition step. rsc.org

Electrophilic and Nucleophilic Character of Triazoles

Molecular electrostatic potential (MEP) analyses of similar 1,2,3-triazole-containing molecules indicate that negative electrostatic potential (regions susceptible to electrophilic attack) is often localized on the triazole ring system. nih.gov In parallel, regions of positive potential (susceptible to nucleophilic attack) can also be present, highlighting the molecule's ability to react with a diverse range of partners. nih.gov

The most prominent feature of this compound, however, is the electrophilic nature of the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is well-documented for chloromethyl groups attached to other heterocyclic and aromatic systems, where they serve as powerful alkylating agents. nih.govresearchgate.net

Ring Opening and Denitrogenative Transformations

Although the 1,2,3-triazole ring is generally considered a stable aromatic heterocycle, it can undergo ring-opening and subsequent transformations under specific conditions, most notably through denitrogenation (extrusion of N₂). nih.gov These reactions represent a powerful synthetic strategy for converting readily available triazoles into other valuable heterocyclic structures. nih.govnih.gov

This transformation is typically facilitated by activating the triazole ring, often by installing an electron-withdrawing group at one of the nitrogen atoms. nih.gov N-sulfonyl- and N-acyl-1,2,3-triazoles are the most common substrates for these reactions. nih.govrsc.org The process can be initiated by transition metal catalysis (e.g., Rh, Ni, Cu, Pd), photolysis, or the action of Brønsted or Lewis acids. nih.govnih.govrsc.org

The key mechanistic step involves the cleavage of the N1–N2 bond, leading to the loss of molecular nitrogen and the formation of a reactive intermediate, such as a metal-bound imino carbene. nih.govresearchgate.net This intermediate can then undergo various cyclization or transannulation reactions with other molecules like alkynes or nitriles to form new rings, such as pyrroles or imidazoles. nih.gov While denitrogenative cleavage typically occurs from N1-substituted isomers, it has been shown that N2-acyltriazoles can isomerize to the reactive N1-isomer, enabling their participation in these transformations. rsc.org

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the synthesis of the 1,2,3-triazole ring system itself, rather than a common reaction of the pre-formed, stable aromatic ring. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the premier method for constructing the 1,2,3-triazole core. frontiersin.orgorganic-chemistry.org The copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry," provides exclusive access to 1,4-disubstituted triazoles like the parent structure of the title compound. frontiersin.org

Once formed, the aromatic 1,2,3-triazole ring is generally unreactive in further cycloaddition reactions. Its stability precludes it from acting as a diene or dienophile in typical Diels-Alder reactions. However, intramolecular azide-alkyne cycloadditions (IAAC) are a powerful variant used to construct fused 1,2,3-triazole ring systems. mdpi.comresearchgate.neteurekaselect.com This approach relies on having both the azide and alkyne functionalities within the same molecule, where the entropic advantage facilitates the cyclization, often without the need for a metal catalyst. mdpi.com

Metal-Mediated and Catalytic Transformations Involving the Compound

This compound is a valuable precursor for creating ligands that can coordinate with transition metals, leading to complexes with significant catalytic applications.

A significant application of 1,4-disubstituted 1,2,3-triazoles is their use as precursors for N-heterocyclic carbenes (NHCs), specifically 1,2,3-triazolylidenes. nih.govucd.ie The synthesis of these ligand precursors involves the alkylation of the 1,2,3-triazole at the N3 position, which is readily accomplished with an alkylating agent to form a 1,3,4-substituted triazolium salt. ucd.ieresearchgate.net Deprotonation of this salt at the C5 position generates the triazolylidene, a mesoionic carbene. researchgate.net

These triazolylidene ligands are stronger electron donors than the more common Arduengo-type imidazol-2-ylidenes, a property that significantly influences the stability and reactivity of their corresponding metal complexes. ucd.ieacs.org The synthesis of metal complexes can be achieved through various methods, including the reaction of the triazolium salt with a strong base to generate the free carbene in situ, or via transmetalation from a silver-triazolylidene intermediate. nih.gov This modular synthesis allows for fine-tuning of the ligand's electronic and steric properties, making them highly versatile for a range of transition metals, including first-row elements like iron, cobalt, and nickel, as well as precious metals like rhodium, iridium, and palladium. nih.govdntb.gov.ua

Metal complexes featuring 1,2,3-triazolylidene ligands have demonstrated remarkable efficacy in a diverse array of catalytic transformations. nih.govucd.ie The strong σ-donating character of these ligands often leads to highly active and stable catalysts. acs.org

Research has shown that complexes derived from first-row transition metals and triazolylidene ligands are active in various reactions. The specific catalytic applications are diverse and depend on the choice of both the metal center and the ligand architecture. The high modularity of the triazole ligand, which can be easily functionalized, allows for the development of tailored catalysts for specific chemical transformations. nih.govdntb.gov.ua

MetalLigand TypeCatalytic ApplicationReference
Rhodium(I), Iridium(I)Bis(1,2,3-triazol-5-ylidene)Hydrothiolation of terminal alkynes researchgate.net
Various 3d Metals1,2,3-Triazolylidene (trz)General homogeneous catalysis nih.gov
Late Transition Metals1,2,3-TriazolylideneBond forming and redox reactions ucd.ie

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the reaction mechanisms involving this compound is key to predicting its behavior and optimizing its synthetic applications. The primary mechanistic pathways concern the formation of the triazole ring and its subsequent denitrogenative transformations.

The formation of the 1,4-disubstituted 1,2,3-triazole ring via the CuAAC reaction is believed to proceed through a copper acetylide intermediate. This controlled pathway ensures the high regioselectivity of the reaction, which is a hallmark of click chemistry.

Mechanistic investigations into the transition metal-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles suggest a pathway initiated by the formation of a rhodium or nickel carbenoid. nih.govacs.org For example, in rhodium-catalyzed reactions, the N-sulfonyl triazole is thought to serve as a precursor to a diazoimine species, which then forms the rhodium carbenoid upon reaction with the catalyst. acs.org This highly reactive intermediate can then engage with other substrates, such as nitriles, leading to the formation of new heterocyclic rings. nih.govacs.org A proposed mechanism for nickel-catalyzed transannulation involves the initial capture of a diazoimine tautomer of the triazole by the nickel catalyst, forming a nickel carbenoid, which then cyclizes into an azanickelacycle intermediate before rearrangement to the final product. nih.gov

Identification of Intermediates

The primary mode of reaction for this compound involves the displacement of the chloride ion by a nucleophile. In a typical bimolecular nucleophilic substitution (SN2) reaction, the process is concerted, meaning bond-forming and bond-breaking occur simultaneously. In such a scenario, a discrete, stable intermediate is not formed. Instead, the reaction proceeds through a high-energy transition state where the nucleophile is partially bonded to the methylene carbon, and the carbon-chlorine bond is partially broken.

However, depending on the nucleophile and reaction conditions, the potential for short-lived intermediates exists. For instance, in reactions with certain nucleophiles, the initial interaction might lead to the formation of a transient ion pair between the triazole substrate and the incoming nucleophile before the final product is formed.

While specific experimental isolation of intermediates for reactions of this compound is not extensively documented in publicly available literature, mechanistic postulates often invoke the formation of key transient species. For example, in the synthesis of 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole from the reaction of this compound with sodium azide, the reaction is generally presumed to proceed through a classic SN2 transition state rather than a stable intermediate.

The table below outlines the key species involved in a typical SN2 reaction of this compound.

SpeciesDescriptionRole in Reaction
Reactant This compoundThe electrophilic substrate.
Nucleophile An electron-rich species (e.g., N₃⁻, OH⁻, CN⁻)The attacking species that displaces the leaving group.
Transition State A high-energy, transient arrangement of atoms where the nucleophile-carbon bond is forming and the carbon-chlorine bond is breaking.The energy maximum along the reaction coordinate.
Product The new 1,4-disubstituted 1,2,3-triazole derivative.The final, stable molecule formed.
Leaving Group Chloride ion (Cl⁻)The group that is displaced from the substrate.

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. sciforum.net These theoretical methods allow for the detailed examination of reaction pathways, including the characterization of reactants, products, transition states, and any potential intermediates. For the reactions of this compound, computational approaches can provide valuable insights into its reactivity.

A computational study of the nucleophilic substitution on this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state indeed connects the reactants and the products on the potential energy surface.

DFT calculations can be used to model the SN2 reaction of this compound with various nucleophiles. mdpi.com The results of such studies can provide quantitative data on the reaction's energetics and kinetics. For example, the calculated activation barrier can indicate the feasibility of a reaction under certain conditions. Furthermore, analysis of the electronic structure of the transition state can reveal details about the bonding changes occurring during the reaction.

The following table summarizes the types of information that can be obtained from computational studies on the reactivity of this compound.

Computational OutputDescriptionSignificance
Optimized Geometries The lowest energy 3D structures of reactants, transition states, and products.Provides information on bond lengths and angles.
Vibrational Frequencies The frequencies of molecular vibrations.Confirms the nature of stationary points (minima or transition states).
Activation Energy (Ea) The energy difference between the reactants and the transition state.A key indicator of the reaction rate; a lower Ea corresponds to a faster reaction.
Reaction Energy (ΔE) The energy difference between the products and the reactants.Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).
Atomic Charges The distribution of electron density within the molecule.Helps to understand the electrophilic and nucleophilic sites.
Molecular Orbitals The spatial distribution of electrons in the molecule.Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into chemical reactivity.

Elucidation of Structure and Bonding in 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3-triazole derivatives. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure. digitellinc.comrsc.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer primary insights into the structure of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole. The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl (N-CH₃) protons, the methylene (B1212753) (CH₂Cl) protons, and the triazole ring proton (C5-H). The chemical shifts (δ) of these protons are influenced by their local electronic environments. Similarly, the ¹³C NMR spectrum would display signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms. digitellinc.comnih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C4 and C5 carbons of the triazole ring, definitively establishing the 1,4-substitution pattern. nih.gov The connectivity between the methylene protons and the C4 carbon of the triazole ring would also be confirmed via this method.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl N-CH₃ 3.9 - 4.2 35 - 40
Methylene CH₂Cl 4.8 - 5.1 40 - 45
Triazole Ring C5-H 7.5 - 8.0 -
Triazole Ring C4 - 145 - 150

Note: Data are representative ranges based on analogous structures found in the literature.

While the triazole ring itself is a rigid, planar structure, conformational flexibility exists due to rotation around the single bond connecting the chloromethyl group to the triazole ring. mdpi.com The conformational preferences of substituted 1,2,3-triazoles can be investigated using advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com A NOESY experiment detects spatial proximities between protons. For this compound, NOESY could reveal through-space interactions between the methylene (CH₂Cl) protons and the triazole ring proton (C5-H), providing insights into the preferred rotational conformation of the chloromethyl substituent relative to the heterocyclic ring. nih.gov These experimental findings are often complemented by quantum-chemical calculations to determine the relative energies of different conformers. nih.govekb.eg

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. mdpi.com This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₄H₆ClN₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted m/z Values for Isotopologues and Adducts of this compound (C₄H₆ClN₃)

Ion Species Formula Calculated m/z
[M(³⁵Cl)+H]⁺ C₄H₇³⁵ClN₃⁺ 132.0323
[M(³⁷Cl)+H]⁺ C₄H₇³⁷ClN₃⁺ 134.0294
[M(³⁵Cl)+Na]⁺ C₄H₆³⁵ClN₃Na⁺ 154.0142

Source: Data derived from predicted values for the neutral molecule. uni.lu

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the molecular structure. libretexts.org For 1,2,3-triazoles, a common and diagnostic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. rsc.org Other typical fragmentation processes for this class of compounds can include the cleavage of the N1-N2 and C5-N1 bonds. rsc.org For this compound, fragmentation could also involve the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to other diagnostic peaks in the mass spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Typical Bond Lengths and Angles for 1,4-Disubstituted 1,2,3-Triazole Rings

Parameter Bond/Angle Typical Value
Bond Length N1-N2 ~1.35 Å
Bond Length N2-N3 ~1.31 Å
Bond Length N3-C4 ~1.36 Å
Bond Length C4-C5 ~1.37 Å
Bond Length C5-N1 ~1.35 Å
Bond Angle C5-N1-N2 ~108°
Bond Angle N1-N2-N3 ~109°
Bond Angle N2-N3-C4 ~107°
Bond Angle N3-C4-C5 ~108°

Note: Values are representative and based on published crystal structures of similar 1,2,3-triazole derivatives. nih.gov

Solid-State Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the calculation of atomic positions, bond lengths, and bond angles with high precision.

As of this writing, a complete single-crystal X-ray diffraction study for this compound specifically has not been reported in publicly accessible crystallographic databases. Therefore, precise crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this exact molecule are not available. However, analysis of closely related 1,4-disubstituted 1H-1,2,3-triazole derivatives provides a strong basis for predicting its structural characteristics. nih.govresearchgate.net The 1,2,3-triazole ring is inherently planar due to its aromatic character.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, the analysis of its crystal packing relies on insights from structurally similar 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions, which collectively determine the crystal's stability and physical properties.

For this molecule, several key interactions are expected to direct its solid-state assembly:

Hydrogen Bonds: While lacking classic O-H or N-H donors, weak C–H···N hydrogen bonds are a common and significant feature in the crystal packing of triazole derivatives. nih.gov The hydrogen atom on the triazole ring (C5-H) and those on the methyl and chloromethyl groups can act as donors, while the nitrogen atoms (N2 and N3) of the triazole ring are effective acceptors.

Dipole-Dipole Interactions: The 1,2,3-triazole ring possesses a significant dipole moment, which leads to dipole-dipole interactions that help orient the molecules within the lattice. researchgate.net

π–π Stacking: The aromatic triazole rings can stack upon one another, an interaction that is important for stabilizing the crystal structures of many heterocyclic compounds. nih.gov

Halogen Interactions: The chlorine atom of the chloromethyl group can participate in weak C–H···Cl hydrogen bonds or other electrostatic interactions, further influencing the molecular packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing its characteristic bond vibrations. nih.gov The spectrum for this compound would exhibit distinct bands corresponding to the stretching and bending modes of its constituent parts. Based on studies of 1,2,3-triazole and its derivatives, the following vibrational assignments can be anticipated. nih.govrsc.orgrasayanjournal.co.in

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
C-H StretchTriazole Ring (=C-H)3100 - 3150Stretching of the C-H bond on the aromatic ring.
C-H StretchMethyl & Methylene (-CH₃, -CH₂Cl)2900 - 3000Asymmetric and symmetric stretching of the C-H bonds in the alkyl groups.
N=N / C=N StretchTriazole Ring1400 - 1600Ring stretching vibrations involving the double bonds. A characteristic "marker band" for the triazole ring is often found in this region. nih.gov
CH₂ BendMethylene (-CH₂Cl)~1450Scissoring/bending vibration of the methylene group. rasayanjournal.co.in
CH₃ BendMethyl (-CH₃)~1380, ~1460Asymmetric and symmetric bending (umbrella) modes of the methyl group.
Ring Breathing/DeformationTriazole Ring900 - 1250Complex vibrations involving the expansion and contraction of the entire triazole ring.
C-Cl StretchChloromethyl (-CH₂Cl)650 - 800Stretching of the carbon-chlorine bond.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. wikipedia.org The 1,2,3-triazole core is the principal chromophore in this compound. The chloromethyl and methyl substituents are considered auxochromes and are not expected to significantly alter the primary absorption characteristics of the triazole ring.

Studies on the parent 1H-1,2,3-triazole show a strong, broad absorption band centered around 205-210 nm. researchgate.netresearchgate.net This absorption is attributed to a high-energy π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.netresearchgate.net A much weaker n → π* transition, involving the promotion of an electron from a non-bonding lone pair on a nitrogen atom to a π* antibonding orbital, is also theoretically possible but is often obscured by the much more intense π → π* band. Due to the high energy of these transitions, the compound is colorless and its absorption falls in the deep UV region of the electromagnetic spectrum.

Fluorescence is generally not a characteristic feature of simple, non-extended 1,2,3-triazole systems. Following absorption of UV radiation, the excited state energy is typically dissipated rapidly through non-radiative pathways, such as vibrational relaxation, and significant emission of light is not observed.

Computational Chemistry and Quantum Mechanical Analysis of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole and Its Derivatives

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the behavior of electrons within 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole. DFT, particularly with functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is frequently employed to optimize molecular geometries and calculate electronic parameters for triazole derivatives. researchgate.netmdpi.comresearchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

For 1,2,3-triazole derivatives, computational studies show that the HOMO and LUMO are typically distributed across the π-system of the heterocyclic ring and its substituents. researchgate.netmdpi.com In this compound, the HOMO is expected to be localized primarily on the triazole ring, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, making it susceptible to nucleophilic attack. The energy of these orbitals and the magnitude of the HOMO-LUMO gap can be fine-tuned by altering substituents on the triazole ring. rsc.org Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, whereas electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. mdpi.com

Table 1: Representative Calculated Frontier Molecular Orbital Energies for Substituted 1,2,3-Triazoles (Illustrative Data)
Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Descriptor of Reactivity
1,2,3-Triazole with Electron-Donating Group-6.2-0.55.7More Reactive (smaller gap)
Unsubstituted 1,2,3-Triazole-6.8-0.36.5Baseline Reactivity
1,2,3-Triazole with Electron-Withdrawing Group-7.1-1.06.1Higher Electrophilicity

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting how molecules will interact. irjweb.com These maps illustrate regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue). researchgate.net

For a 1,2,3-triazole ring, MEP calculations reveal negative electrostatic potential around the nitrogen atoms (N2 and N3), indicating their role as hydrogen bond acceptors or sites for electrophilic attack. irjweb.comresearchgate.netresearchgate.net Conversely, the hydrogen atom on the triazole ring (C5-H) is characterized by a region of positive potential, making it a potential hydrogen bond donor. In this compound, the electronegative chlorine atom would create a region of negative potential, while the adjacent carbon and hydrogen atoms would be more electropositive, highlighting the reactive nature of the chloromethyl group. acs.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the C4 position of the triazole ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which serves as an invaluable tool for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with the B3LYP functional, can calculate the NMR shielding tensors, which are then converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). ufv.br For 1,4-disubstituted 1,2,3-triazoles, calculated chemical shifts generally show good correlation with experimental data. researchgate.netufv.bracs.org The proton of the triazole ring (H-5) in 1,4-disubstituted 1,2,3-triazoles typically resonates around δ 7.5–8.5 ppm. nih.gov The carbon atoms of the triazole ring (C4 and C5) have distinct chemical shifts that can help distinguish between isomers. mdpi.com

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for a 4-(Alkyl)-1-(methyl)-1H-1,2,3-triazole Structure
AtomPredicted Chemical Shift (ppm)Typical Experimental Range (ppm)
H-5 (Triazole)7.657.50 - 8.35
C-4 (Triazole)145.5~145
C-5 (Triazole)122.0~121
N-CH₃3.903.7 - 4.2
C-CH₂Cl40.5-

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help in assigning experimental spectral bands to specific molecular vibrations, such as the stretching and bending modes of the triazole ring or the C-Cl bond. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Quantum mechanics can be used to model the entire course of a chemical reaction, providing a detailed picture of the mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which determines the reaction's activation energy. beilstein-journals.org

For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group. smolecule.com Computational modeling can compare the energetics of different pathways (e.g., SN1 vs. SN2) and determine the most likely mechanism. The chloromethyl-triazole motif is known to be a reactive alkylating agent, and its reactivity can be quantified through these calculations. nih.gov

Furthermore, the synthesis of the triazole ring itself, often via a 1,3-dipolar cycloaddition (a "click reaction"), is a subject of extensive computational study. nih.govnih.gov DFT calculations can elucidate the regioselectivity of the reaction (i.e., the formation of the 1,4-disubstituted product) and characterize the transition states involved. beilstein-journals.orgfrontiersin.org

Non-Covalent Interactions and Supramolecular Assembly Prediction

The 1,2,3-triazole ring is a versatile functional unit capable of participating in a wide array of non-covalent interactions, which are crucial for building larger supramolecular structures. nih.gov These interactions include:

Hydrogen Bonding: The C5–H group of the triazole can act as a hydrogen bond donor, while the N2 and N3 atoms are effective hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic triazole ring can stack with other aromatic systems. iucr.orgresearchgate.net

Halogen Bonding: In derivatives, halogen atoms can act as Lewis acidic centers, interacting with Lewis bases. nih.gov

Computational studies can identify and quantify the strength of these interactions. By analyzing the crystal packing of known triazole derivatives, it's evident that these weak forces cooperatively direct the self-assembly into complex three-dimensional networks. iucr.orgresearchgate.netrsc.orgnih.gov For this compound, interactions involving the triazole ring and the chlorine atom can be predicted to guide its assembly in the solid state, influencing its crystal structure and material properties.

Hydrogen Bonding Networks

The 1,2,3-triazole ring is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors, while the C-H groups on the ring can act as weak hydrogen bond donors. rsc.org The nature and strength of these interactions are significantly influenced by the substituents on the triazole ring.

In computational studies of 1,2,3-triazole systems, Density Functional Theory (DFT) is a commonly employed method to investigate the geometries and energies of hydrogen-bonded complexes. researchgate.net For instance, research on 1H-1,2,3-triazole has shown that the N2 and N3 atoms are strong hydrogen bond acceptors. researchgate.net The presence of a methyl group at the N1 position, as in this compound, would not directly participate in hydrogen bonding as a donor but would influence the electronic properties of the ring and thus its acceptor strength.

The chloromethyl group at the C4 position introduces a potential for weak C-H···X hydrogen bonds, where X could be a nitrogen or oxygen atom from a neighboring molecule. Furthermore, in the presence of suitable hydrogen bond donors, the chlorine atom itself could act as a weak hydrogen bond acceptor.

Ab-initio molecular dynamics simulations on pure 1,2,3-triazole phases have revealed preferred hydrogen bonding pathways. Specifically, 1H-triazoles tend to form strong hydrogen bonds with the outer nitrogen atoms of adjacent 1H-triazoles. nih.gov While this compound is an N-substituted derivative and lacks the N-H donor, its nitrogen atoms remain potent acceptors. In a crystal lattice, one could expect intermolecular C-H···N interactions involving the C-H bond of the triazole ring or the methyl/chloromethyl groups.

Studies on other substituted 1,2,3-triazoles have provided quantitative data on hydrogen bond geometries. For example, in fluorinated 1,2,3-triazole derivatives, N-H···O hydrogen bonds have been observed to connect neighboring molecules. rsc.org The table below summarizes typical hydrogen bond parameters observed in computational studies of 1,2,3-triazole derivatives, which can serve as a model for understanding the potential interactions of this compound.

Donor (D) - H···Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
C-H···N (Triazole)~1.08~2.2-2.6~3.2-3.6~150-170
C-H···O~1.08~2.1-2.5~3.1-3.5~140-170
N-H···N (Triazole)~1.01~1.8-2.2~2.8-3.2~160-180
N-H···O~1.01~1.7-2.1~2.7-3.1~160-180
Note: This table presents generalized data from computational studies on various 1,2,3-triazole derivatives and serves as an illustrative guide.

π-π Stacking and Cation-π Interactions

π-π Stacking:

The aromatic 1,2,3-triazole ring can participate in π-π stacking interactions, which are crucial for the stabilization of crystal structures and molecular assemblies. These interactions are governed by electrostatic and dispersion forces. The substituent groups on the triazole ring play a significant role in modulating the strength and geometry of these interactions.

Computational studies on derivatives of 1,2,3-triazoles often reveal face-to-face or offset π-π stacking arrangements. For instance, in the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, π-π stacking interactions are observed between the triazole and benzene (B151609) rings with a centroid-centroid distance of 3.895 Å. researchgate.net The methyl and chloromethyl substituents in this compound would influence the quadrupole moment of the triazole ring, thereby affecting the nature of the π-π stacking.

The interaction energy of π-π stacking can be calculated using high-level quantum mechanical methods. These calculations provide insights into the most stable conformations of stacked dimers. The table below provides representative data on π-π stacking geometries from computational and crystallographic studies of triazole-containing compounds.

Interacting RingsCentroid-Centroid Distance (Å)Interplanar Angle (°)Stacking Energy (kcal/mol)
Triazole···Triazole~3.4 - 4.0~0 - 20-2 to -5
Triazole···Benzene~3.5 - 4.5~0 - 30-1.5 to -4
Note: The data in this table are illustrative and derived from studies on various substituted triazole derivatives.

Cation-π Interactions:

More relevant to triazole chemistry is the interaction of the triazole ring with cationic species in biological systems. For example, the triazole ring of the HIV-1 integrase inhibitor S-1360 has been shown to form cation-π interactions with a lysine (B10760008) residue at the active site. nih.gov Computational models are essential for quantifying the strength of such interactions.

The binding energy of a cation-π interaction is influenced by the nature of the cation, the substituents on the aromatic ring, and the surrounding environment. While specific data for this compound is not available, general principles from computational studies on other heterocyclic systems can be applied. The interaction energy is typically dominated by electrostatics and induction.

CationInteracting RingInteraction Distance (Å)Binding Energy (kcal/mol)
Na⁺Benzene~2.4-20 to -25
K⁺Benzene~2.8-15 to -20
NH₄⁺Benzene~2.9-15 to -20
Lysine (protonated)Triazole~3.0 - 4.0-5 to -15
Note: This table provides reference data for cation-π interactions with benzene and a representative biological interaction involving a triazole ring to illustrate the range of interaction strengths.

Strategic Applications of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole in Advanced Chemical Synthesis and Materials Innovation

Role as a Versatile Building Block in Organic Synthesis

The unique combination of a stable 1-methyl-1H-1,2,3-triazole core and a reactive chloromethyl side chain makes 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole a valuable precursor in various organic synthesis applications.

The chloromethyl group on the triazole ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is the cornerstone of its role as a precursor for more complex heterocyclic systems. A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride ion to form new carbon-heteroatom bonds. This allows for the straightforward linkage of the 1-methyl-1,2,3-triazole unit to other heterocyclic cores, peptides, or complex natural product scaffolds.

For instance, reaction with a primary amine can lead to the formation of a secondary amine linkage, which can be a key structural element in various biologically active compounds. Similarly, reaction with a thiol-containing heterocycle can generate a thioether linkage. These reactions are typically high-yielding and proceed under mild conditions, making this building block ideal for the late-stage functionalization of complex molecules.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu-H) Reaction Product Resulting Linkage Potential Application
Primary Amine (R-NH₂) 4-((R-amino)methyl)-1-methyl-1H-1,2,3-triazole Secondary Amine Pharmaceutical Scaffolds
Thiol (R-SH) 4-((R-thio)methyl)-1-methyl-1H-1,2,3-triazole Thioether Bioconjugation
Alcohol (R-OH) 4-((R-oxy)methyl)-1-methyl-1H-1,2,3-triazole Ether Material Science Precursors
Azide (B81097) (N₃⁻) 4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole Azide Click Chemistry Ligations

The conversion of the chloromethyl group to an azidomethyl group is particularly significant as it transforms the molecule into a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.com This subsequent reaction allows for the facile and regioselective formation of a new, more complex 1,2,3-triazole-containing heterocyclic system. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. nih.govnih.gov While this compound may not directly participate as a primary reactant in many classical MCRs, its functional handle allows for its strategic use as a scaffold upon which MCRs can be performed.

The chloromethyl group can be readily converted into other functional groups that are staples in MCR chemistry. For example, as mentioned, substitution with sodium azide yields the corresponding azide. This azide can then participate in a one-pot MCR with an alkyne and another component to rapidly build molecular complexity. mdpi.com This approach allows for the generation of diverse molecules centered around the stable 1-methyl-1,2,3-triazole core. The triazole ring itself is often a product of MCRs, highlighting the importance of this heterocyclic system in convergent and atom-economical synthesis strategies. nih.gov

The development of chemical libraries is crucial for high-throughput screening and drug discovery. eco-vector.comrjdentistry.com The properties of this compound make it an excellent building block for combinatorial chemistry. Its straightforward reactivity allows for parallel synthesis, where a common triazole core can be reacted with a diverse set of nucleophiles to generate a large library of related compounds.

The triazole core is considered a valuable pharmacophore, as it can act as a bioisostere for amide bonds and participate in various non-covalent interactions with biological targets. nih.gov By using this compound as a starting point, chemists can rapidly generate libraries of novel compounds for screening against various diseases. The reliability of the nucleophilic substitution reaction ensures high yields and purities across the library, which is a critical factor for the quality of screening data. The "click chemistry" compatibility further enhances its utility in this area, enabling the assembly of complex molecules in a modular and efficient fashion. mdpi.com

Applications in Polymer Chemistry and Functional Materials Science

The unique properties of the 1,2,3-triazole ring, such as its high polarity, rigidity, and ability to coordinate with metal ions, have led to its incorporation into a variety of advanced materials. mdpi.com this compound serves as a key monomer or functionalizing agent in this domain.

Triazole-functionalized polymers are a class of materials with applications ranging from drug delivery to anion-exchange membranes. scispace.comresearchgate.net this compound can be incorporated into polymer structures in several ways. One method involves the post-polymerization modification of a polymer that contains nucleophilic side chains. These nucleophilic groups can react with the chloromethyl group of the triazole compound, effectively grafting the triazole moiety onto the polymer backbone.

Alternatively, the chloromethyl group can be converted to a polymerizable group, such as a vinyl or acrylate (B77674) group, allowing it to act as a monomer in radical polymerization. More commonly, it is converted to an azide or an alkyne to be used in CuAAC "click" polymerization with a corresponding diazide or dialkyne monomer. This method allows for the synthesis of well-defined, high-molecular-weight polymers with a high density of triazole units in the main chain. mdpi.com

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov The synthesis of dendrimers often relies on highly efficient and repetitive reactions. mdpi.com The "click" reaction is a favored method for dendrimer synthesis, and precursors derived from this compound are valuable for this purpose. nih.gov The chloromethyl group can be used to attach the triazole to the core or the branching units of a dendrimer through nucleophilic substitution. By converting the chloromethyl group to an azide, it can be "clicked" onto alkyne-functionalized dendron units in a convergent synthesis approach, or onto an alkyne-functionalized core in a divergent approach. nih.gov

Table 2: Approaches for Triazole-Functionalized Macromolecules

Macromolecule Type Synthetic Strategy Role of this compound
Linear Polymer Post-polymerization modification Grafting agent reacting with polymer side chains
Linear Polymer Click Polymerization Precursor to an azide or alkyne monomer
Dendrimer Divergent Synthesis Functionalization of the core or growing branches
Dendrimer Convergent Synthesis Precursor for dendron functionalization before attachment to core

The incorporation of 1,2,3-triazoles into coatings can impart desirable properties such as improved corrosion resistance, antimicrobial activity, and altered surface energy. rsc.org this compound is an effective agent for the surface modification of materials. The chloromethyl group can react with hydroxyl or amine groups present on the surface of substrates like metal oxides, silica, or functionalized polymers. mdpi.com

This covalent attachment ensures the robust and permanent modification of the surface. For example, grafting this triazole derivative onto a metal surface can create a dense, passivating layer that protects against corrosion. Furthermore, the triazole-grafted surface can serve as a platform for further functionalization. The un-substituted N3 nitrogen of the triazole ring can act as a ligand for metal ions or participate in hydrogen bonding, allowing for the subsequent attachment of other molecules, such as corrosion inhibitors or biocompatible polymers. This layered approach allows for the creation of multifunctional coatings with tailored properties.

Advanced Material Design (e.g., sensors, smart materials)

The 1,2,3-triazole moiety is a key component in the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding, leading to detectable changes in optical or electrochemical properties. While direct applications of this compound in sensor synthesis are an area of ongoing research, the broader class of 1,2,3-triazole derivatives has been successfully employed in the development of fluorescent and colorimetric sensors for various analytes. For instance, polymers incorporating 1,2,3-triazole units have been designed as fluorescent conjugated microporous polymers for the sensitive detection of nitroaromatic compounds like p-nitroaniline. These materials exhibit strong emission peaks that are quenched in the presence of the analyte, allowing for quantitative detection.

In the realm of smart materials, triazole-containing polymers have shown promise. These polymers can exhibit responsiveness to external stimuli such as pH, temperature, or the presence of specific ions. For example, iron-amino-triazole complexes integrated into polymer optical waveguides have been used to create temperature sensors. These materials display a memory effect (hysteresis), which is valuable for creating molecular switches and data storage devices. The synthesis of such functional polymers often relies on the "click" reaction between azide and alkyne precursors to form the triazole ring, a strategy where a bifunctional molecule like this compound could serve as a key monomer after conversion of its chloromethyl group.

Role in Catalysis and Ligand Design for Metal Complexes

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for a variety of transition metals, making its derivatives valuable in the field of catalysis. The specific electronic and steric properties of the triazole can be fine-tuned through substitution, influencing the activity and selectivity of the resulting metal complex.

Triazole Derivatives as Ligands for Homogeneous and Heterogeneous Catalysis

Derivatives of 1,2,3-triazoles are widely used as ligands in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, triazole-based ligands have been successfully used to create complexes with metals such as iridium, ruthenium, palladium, and copper for a variety of chemical transformations. For example, 1-methyl-4-phenyl-1H-1,2,3-triazole has been used as a cyclometalating ligand in cationic iridium(III) complexes, which are of interest for their photophysical properties and potential applications in light-emitting devices and photoredox catalysis.

In heterogeneous catalysis, triazole-functionalized materials can act as robust supports for metal nanoparticles or as solid-phase catalysts themselves. For instance, copper(I) iodide chelated on a polymer support has been used as a recyclable catalyst for the synthesis of 1,2,3-triazoles. The stability of the triazole ring under various reaction conditions makes it an ideal component for creating durable catalytic systems. The reactive chloromethyl group of this compound provides a convenient anchor point for immobilizing it onto solid supports, thereby facilitating the synthesis of novel heterogeneous catalysts.

Organocatalytic Applications of Triazole Scaffolds

Beyond their role as ligands for metals, triazole scaffolds have also found application in the field of organocatalysis. Chiral triazole derivatives have been explored as catalysts for asymmetric reactions. For example, chiral phosphoric acids incorporating triazole moieties have been used to catalyze the atroposelective synthesis of N-aryl 1,2,4-triazoles. In these systems, the triazole unit can participate in hydrogen bonding interactions with the substrate, helping to control the stereochemical outcome of the reaction.

Furthermore, the basic nitrogen atoms of the triazole ring can be utilized in base-catalyzed reactions. Organocatalytic methods for the synthesis of substituted 1,2,3-triazoles often employ bases to generate reactive intermediates. While not a catalyst itself, the 1-methyl-1H-1,2,3-triazole scaffold present in the title compound is a common structural motif in molecules designed for organocatalysis, highlighting the potential for derivatives of this compound to be developed into novel organocatalysts.

Chemical Biology Tools and Bio-conjugation Strategies (excluding medicinal/clinical applications)

The unique combination of a stable, bio-inert triazole ring and a reactive chloromethyl group makes this compound and its derivatives particularly well-suited for applications in chemical biology. These molecules serve as valuable tools for the site-selective modification of biomolecules, enabling detailed mechanistic studies of biological processes.

Development of Chemical Probes and Tags

The chloromethyl-triazole motif is a key component in the design of chemical probes for the site-selective labeling of proteins. nih.govrsc.org This approach is particularly effective for targeting cysteine residues, which are relatively rare in proteins and possess a highly nucleophilic sulfhydryl group. The reaction between the chloromethyl group and the cysteine thiol proceeds via an SN2 mechanism, resulting in a stable thioether linkage.

Researchers have utilized this strategy to introduce a variety of functional tags onto proteins. For example, a biotin-functionalized chloromethyl-triazole has been synthesized and used to attach a biotin (B1667282) tag to proteins. nih.gov This allows for the subsequent detection, purification, and visualization of the labeled protein using streptavidin-based affinity methods. The triazole ring in these probes serves as a stable and biocompatible linker that connects the reactive chloromethyl "warhead" to the desired functional "tag."

The versatility of this approach is enhanced by the ease with which different functional groups can be introduced via the "click" reaction to form the triazole ring in the first place. This allows for the creation of a diverse library of chloromethyl-triazole-based probes with different tags for a wide range of applications in chemical biology.

Functionalization of Biomolecules (e.g., proteins for mechanistic studies)

A significant application of chloromethyl-triazole derivatives is the creation of "near-native" mimics of post-translational modifications (PTMs) on proteins. nih.goved.ac.uk PTMs, such as acetylation and ubiquitination, play a crucial role in regulating protein function, but their study can be challenging due to their dynamic nature and the difficulty of introducing them site-selectively.

The chloromethyl-triazole moiety can be used to generate mimics of acylated lysine (B10760008) residues. nih.govmdpi.com In this strategy, a cysteine residue is introduced at a specific lysine site in a protein of interest through site-directed mutagenesis. This engineered protein is then treated with a chloromethyl-triazole derivative. The resulting product is a "pseudo-acyl sLys motif," where the amide bond of the native PTM is replaced by the stable 1,2,3-triazole ring. nih.gov This triazole isostere of the amide bond is resistant to hydrolysis by cellular enzymes, providing a stable mimic for biochemical and structural studies. ed.ac.uk

Applications in Agrochemistry and Materials Protection

The compound this compound serves as a pivotal building block in the development of specialized molecules for agrochemistry and materials protection. Its utility stems from a combination of the stable, aromatic 1,2,3-triazole ring and the reactive chloromethyl group. The triazole core is a recognized pharmacophore in various biologically active compounds, while the chloromethyl substituent provides a convenient anchor point for synthetic elaboration, allowing this heterocycle to be integrated into larger, more complex molecular frameworks.

Role in Agrochemistry

In the field of agrochemistry, 1,2,3-triazole derivatives are investigated for the synthesis of new active ingredients for crop protection. The structural motif is a key component in a variety of compounds designed to act as fungicides, herbicides, and insecticides. This compound is a valuable intermediate in this context, enabling the synthesis of novel agrochemical candidates through nucleophilic substitution reactions at the chloromethyl position.

Fungicide Synthesis: The 1,2,3-triazole ring is a core component of numerous antifungal agents. nih.govnsf.gov Its presence is often associated with the inhibition of essential fungal enzymes. The subject compound can be used to synthesize new triazole-containing molecules for controlling a range of phytopathogenic fungi. Research into related triazole structures has shown activity against pathogens such as Sclerotinia sclerotiorum and Fusarium graminearum. nih.govrudn.ru

Herbicide Development: Triazole derivatives have also been explored as potential herbicides. scielo.br By incorporating the this compound unit into different molecular scaffolds, chemists can systematically modify properties to develop compounds that interfere with weed growth. Studies on analogous compounds have demonstrated phytotoxic effects on various monocotyledonous and dicotyledonous weeds. scielo.br

The following table summarizes the role of the 1,2,3-triazole chemical entity in agrochemical applications.

Application AreaRole of the 1,2,3-Triazole MoietyExamples of Target Organisms for Triazole-Based Compounds
Fungicides Acts as a core structural component (pharmacophore) in molecules designed to disrupt fungal biochemistry. nih.govRhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Magnaporthe oryzae. nih.gov
Herbicides Serves as a key building block for compounds that exhibit phytotoxicity, interfering with the germination and growth of weeds. scielo.brAllium cepa (Onion), Cucumis sativus (Cucumber), Lactuca sativa (Lettuce). scielo.br

Utility in Materials Protection

The chemical structure of this compound makes it and its derivatives suitable for applications in materials science, particularly for preventing the degradation of metals and for creating advanced functional polymers.

Corrosion Inhibition: 1,2,3-triazole derivatives are well-documented as highly effective corrosion inhibitors for a variety of metals and alloys, including steel, aluminum, and copper, especially in acidic environments. nih.gov The protective action is attributed to the adsorption of the triazole molecule onto the metal surface. The nitrogen heteroatoms and π-electrons of the triazole ring facilitate the formation of a stable, protective film that acts as a barrier to corrosive agents. nih.govdoaj.org The chloromethyl group on the title compound allows it to be chemically grafted onto surfaces or incorporated into larger inhibitor molecules to enhance this protective effect.

Polymer and Coating Synthesis: The compound can be used as a monomer or a functionalizing agent in the synthesis of advanced polymers. mdpi.comrsc.org The reactive chloromethyl handle allows for its incorporation into polymer chains or for its use in creating polymer coatings with specific properties. Materials incorporating the triazole moiety can exhibit enhanced thermal stability and unique coordination capabilities, making them suitable for specialized applications.

The table below details the applications of the 1,2,3-triazole chemical entity in materials protection.

Application AreaMaterials ProtectedCorrosive EnvironmentMechanism of Protection
Corrosion Inhibition Carbon Steel, Aluminum, Copper, and their alloys. nih.govAcidic media (e.g., Hydrochloric Acid). researchgate.netnih.govAdsorption of the triazole ring onto the metal surface, forming a protective molecular layer that inhibits both anodic and cathodic reactions. nih.govdoaj.org
Functional Polymers N/AN/AServes as a monomer or precursor for polymers, where the triazole ring imparts thermal stability and provides sites for metal coordination. achemblock.com

Sustainable Synthesis and Environmental Impact Assessment of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole Production

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 1,2,3-triazoles is revolutionizing the field, moving away from traditional methods that often involve hazardous materials and generate significant waste. jmb.or.kr The focus has shifted towards developing environmentally benign and efficient synthetic routes. researchgate.netrsc.org

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. nih.gov To this end, significant progress has been made in developing solvent-free and aqueous reaction conditions for the synthesis of 1,2,3-triazoles.

Water is an ideal green solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" for synthesizing 1,4-disubstituted 1,2,3-triazoles, can be effectively performed in water. researchgate.netsmolecule.com Visible-light-promoted CuAAC methods have been developed that utilize water as the solvent under mild conditions, achieving high yields and allowing for the recycling of both the copper catalyst and the solvent. researchgate.net Furthermore, a DBU-water catalytic system has been reported for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, which boasts high atom economy and low environmental impact. researchgate.net

Solvent-free approaches, such as those utilizing ball-milling, offer another sustainable alternative. researchgate.net A one-pot synthesis of 1,2,3-triazole derivatives has been developed using a copper/alumina (B75360) (Cu/Al2O3) catalyst under ball-milling conditions, completely avoiding the use of solvents. researchgate.net This method allows for the in-situ generation of azides, thus bypassing the need to handle these potentially hazardous intermediates directly. researchgate.net

Other green solvents like glycerol (B35011) have also proven effective. researchgate.net A one-pot, three-component reaction using organic halides, terminal acetylenes, and sodium azide (B81097) has been successfully carried out in glycerol at room temperature with good to excellent yields. researchgate.net Deep eutectic solvents (DES) are another promising class of green solvents. A novel Cu(II)-acidic deep eutectic solvent has been shown to facilitate the synthesis of 1,4-disubstituted 1,2,3-triazoles in high yields under base-free conditions and can be reused multiple times. researchgate.net

Comparison of Green Solvents for 1,2,3-Triazole Synthesis

Solvent SystemKey AdvantagesCatalyst ExamplesReaction Type
WaterNon-toxic, non-flammable, abundant, allows for catalyst/solvent recycling. researchgate.netCopper nanoparticles, CuI, DBU. researchgate.netVisible-light promoted CuAAC, DBU-catalyzed cycloaddition. researchgate.net
GlycerolBiodegradable, low toxicity, effective at room temperature. researchgate.netCuI and diethylamine. researchgate.netOne-pot three-component reaction. researchgate.net
Deep Eutectic Solvents (DES)Stable, reusable, allows for base-free conditions. researchgate.netCu(II)-acidic deep eutectic solvent. researchgate.netSynthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net
Solvent-Free (Ball-Milling)Eliminates solvent waste, can use recyclable catalysts, avoids handling hazardous azides. researchgate.netCopper(II) sulfate (B86663) on alumina (Cu/Al2O3). researchgate.netThree-component coupling of halides, sodium azide, and alkynes. researchgate.net

The development of efficient and environmentally friendly catalysts is a central tenet of green chemistry. For the synthesis of 1,2,3-triazoles, significant research has focused on heterogeneous and recoverable catalysts to minimize metal contamination in the final product and reduce waste. researchgate.net

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer straightforward separation and recyclability. researchgate.net Copper-on-charcoal has been demonstrated as a robust and inexpensive heterogeneous catalyst for the synthesis of 1,2,3-triazoles in a continuous flow system. nih.govnih.gov This system delivers high yields and good functional group tolerance without the need for an added base. nih.gov Similarly, copper nanoparticles have been effectively used in green solvent systems for triazole synthesis. researchgate.net

Magnetically recoverable catalysts represent a particularly innovative approach. A novel magnetically recoverable copper(I)-exchanged β-zeolite has been developed for the one-pot, three-component synthesis of 1,2,3-triazoles in water. researchgate.net This catalyst can be easily separated from the reaction mixture using a magnet and reused for several consecutive reactions. researchgate.net Another example is a magnetic Fe3O4@SiO2 nanocatalyst modified with a pyridine-tetrazole ligand-supported copper(II) acetate, which has been used for the synthesis of NH-1,2,3-triazoles and can be recovered and reused multiple times without significant loss of activity. nih.gov

Other supported catalyst systems include gold nanoparticles on various metal oxides like TiO2, which have been shown to catalyze the azide-alkyne cycloaddition reaction effectively. cymitquimica.com While gold is a more expensive metal, these catalysts can be used in low loadings and are recoverable, although some loss of activity upon reuse has been observed. cymitquimica.com The development of catalysts supported on polymers and other solid matrices is also an active area of research, aiming to combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. dntb.gov.ua

Examples of Heterogeneous and Recoverable Catalysts for 1,2,3-Triazole Synthesis

CatalystSupport/MatrixKey FeaturesReaction Conditions
Copper-on-charcoalCharcoalInexpensive, robust, suitable for flow chemistry. nih.govnih.govContinuous flow, no added base. nih.gov
Copper(I)-exchanged β-zeoliteMagnetic β-zeoliteMagnetically recoverable, reusable. researchgate.netOne-pot, three-component reaction in water. researchgate.net
Copper(II) acetateMagnetic Fe3O4@SiO2 nanoparticlesMagnetically recoverable, reusable for at least 7 cycles. nih.govOne-pot, three-component reaction. nih.gov
Gold nanoparticlesMetal oxides (e.g., TiO2)Effective at low loadings, recoverable. cymitquimica.comMicrowave irradiation. cymitquimica.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy are those that maximize the incorporation of starting materials into the final product, thereby minimizing waste. nih.gov

The CuAAC "click" reaction is a prime example of a reaction with high atom economy, as it proceeds rapidly and selectively with minimal formation of byproducts. nih.gov This reaction involves the cycloaddition of an azide and an alkyne, where all the atoms of the reactants are incorporated into the triazole product. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also highly atom-economical. acs.org The one-pot synthesis of 1,2,3-triazoles from halides, sodium azide, and alkynes is an example of an MCR that is both efficient and reduces waste by eliminating the need to isolate intermediates. researchgate.net

Electrochemical methods are also emerging as a sustainable approach to synthesizing 1,2,3-triazoles with high atom economy. nih.gov These methods can replace traditional chemical reagents with electricity, providing a cost-effective and environmentally friendly route that minimizes waste. nih.gov For instance, an electrochemical method has been developed for the reagentless synthesis of 4,5-disubstituted triazole derivatives from secondary propargyl alcohol and sodium azide. nih.gov

Integration with Flow Chemistry for Process Intensification and Safety

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole in terms of process intensification and safety. nih.govnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and product quality.

A key benefit of flow chemistry is enhanced safety, particularly when dealing with potentially hazardous reagents like azides. In a flow system, only small amounts of the reactants are present in the reactor at any given time, minimizing the risk of runaway reactions or explosions. The high surface-area-to-volume ratio in microreactors also allows for efficient heat transfer, further improving safety and control.

Flow chemistry enables process intensification by allowing for higher throughput and continuous production. nih.govnih.gov Scale-up is often more straightforward than with batch processes, as it can be achieved by running the system for longer periods or by using multiple reactors in parallel. An example of this is the gram-scale production of 1,2,3-triazole derivatives in a continuous-flow procedure using copper powder as a catalyst.

The integration of heterogeneous catalysts, such as copper-on-charcoal, into flow systems is particularly advantageous. nih.govnih.gov The catalyst can be packed into a column, and the reactant solution is then passed through it, allowing for easy separation of the product from the catalyst and continuous operation over extended periods. nih.gov This has been demonstrated in a 24-hour continuous experiment for the synthesis of 1,4-diphenyl-1H-1,2,3-triazole, which showed no drop in conversion or yield. nih.gov

Degradation Pathways and Environmental Fate (focus on chemical breakdown, not ecotoxicity)

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including chemical breakdown through hydrolysis and photodegradation, as well as biodegradation. While specific studies on this particular compound are limited, the degradation of related triazole compounds can provide insights into its likely environmental behavior.

The 1,2,3-triazole ring itself is a stable aromatic heterocycle, but it is not completely recalcitrant. Flash vacuum pyrolysis at high temperatures can lead to the loss of molecular nitrogen (N2) and the formation of an aziridine (B145994) ring. Photochemical decomposition of 1H-1,2,3-triazole derivatives is also possible. Studies on the photocatalytic degradation of benzotriazoles have shown that the 1,2,3-triazole ring can be completely mineralized, with a partial conversion of the organic nitrogen to N2 gas. dntb.gov.ua

The substituents on the triazole ring play a crucial role in its degradation. The chloromethyl group in this compound is a potential site for hydrolysis. In aqueous environments, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of the corresponding hydroxymethyl derivative. This is a common degradation pathway for other chloromethyl-containing compounds.

Biodegradation is another important process that can contribute to the breakdown of triazoles in the environment. Studies on triazole fungicides have shown that they can be degraded by microorganisms in soil and activated sludge. nih.gov Common biodegradation pathways for triazole fungicides include oxidative dehalogenation, side-chain oxidation, and ultimately, the loss of the azole ring. nih.gov For this compound, biodegradation could potentially involve the initial enzymatic removal of the chlorine atom, followed by oxidation of the methyl group and subsequent cleavage of the triazole ring. The presence of a methyl group on the nitrogen at position 1 may influence the rate and pathway of biodegradation compared to unsubstituted or differently substituted triazoles.

Potential Degradation Pathways for this compound

Degradation ProcessPotential PathwayKey Factors
HydrolysisDisplacement of the chlorine atom by a hydroxyl group to form 4-(hydroxymethyl)-1-methyl-1H-1,2,3-triazole.Water, pH.
PhotodegradationCleavage of the triazole ring, potentially leading to the formation of N2 gas and other smaller molecules. dntb.gov.uaSunlight, presence of photosensitizers. dntb.gov.ua
BiodegradationOxidative dehalogenation, oxidation of the methyl and chloromethyl side chains, and eventual cleavage of the triazole ring. nih.govPresence of adapted microorganisms in soil and water. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using solvent polarity (e.g., DMSO or ethanol for reflux) and stoichiometric control of reagents. For chloromethylation, a mixture of formaldehyde and HCl under controlled temperature (20–40°C) can enhance selectivity . Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (water-ethanol mixtures) to isolate high-purity products .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the chloromethyl group’s presence (δ ~4.5–5.0 ppm for CH2_2Cl) and triazole ring protons (δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves ambiguities in regiochemistry or stereochemistry . For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .

Q. What experimental approaches are used to functionalize the chloromethyl group in this compound for derivative synthesis?

  • Methodological Answer : Perform nucleophilic substitution (SN_N2) with amines, thiols, or alcohols in polar aprotic solvents (e.g., DMF or acetonitrile) under mild heating (50–80°C). Catalyze reactions with bases like K2_2CO3_3 to deprotonate nucleophiles and enhance reactivity . Monitor by 19^19F NMR if fluorinated derivatives are synthesized.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. Compare computed vibrational spectra (IR) with experimental data to validate accuracy. DFT also predicts regioselectivity in substitution reactions by analyzing transition-state energies .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of triazole derivatives?

  • Methodological Answer : Employ SHELXL for refinement, utilizing constraints (e.g., ISOR, DELU) to address anisotropic displacement errors. Check for twinning using PLATON’s TWINABS module and validate hydrogen bonding with WinGX’s geometry analysis tools. Cross-validate with spectroscopic data to resolve ambiguities in bond lengths or angles .

Q. How can single-crystal X-ray diffraction determine the coordination behavior of this compound in metal complexes?

  • Methodological Answer : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT and refine with SHELXL. Analyze coordination modes (e.g., N2 or N3 binding to Cu(II)) and compare with Cambridge Structural Database (CSD) entries to identify novel binding motifs .

Q. What mechanisms explain the biological activity of this compound derivatives?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450). Validate via enzyme inhibition assays (IC50_{50} measurements) and fluorescence quenching studies. For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.